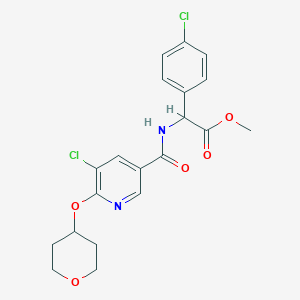

methyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)-2-(4-chlorophenyl)acetate

Description

Methyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)-2-(4-chlorophenyl)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a nicotinamide core substituted with a tetrahydro-2H-pyran-4-yl group and a chlorophenyl group, making it a unique molecule with interesting chemical properties.

Properties

IUPAC Name |

methyl 2-[[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]amino]-2-(4-chlorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl2N2O5/c1-27-20(26)17(12-2-4-14(21)5-3-12)24-18(25)13-10-16(22)19(23-11-13)29-15-6-8-28-9-7-15/h2-5,10-11,15,17H,6-9H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZUZGOTERCFOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)Cl)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)-2-(4-chlorophenyl)acetate typically involves multiple steps:

Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through a series of reactions starting from pyridine derivatives. Chlorination and subsequent substitution reactions introduce the chloro and tetrahydro-2H-pyran-4-yl groups.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the nicotinamide intermediate.

Esterification: The final step involves esterification to form the methyl ester, using reagents such as methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-2H-pyran-4-yl group, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can target the nicotinamide core, potentially converting it to a dihydronicotinamide derivative.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Oxo derivatives of the tetrahydro-2H-pyran-4-yl group.

Reduction: Dihydronicotinamide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions due to its nicotinamide core.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)-2-(4-chlorophenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The nicotinamide core can mimic natural substrates, allowing the compound to inhibit or activate specific biochemical pathways. The chlorophenyl and tetrahydro-2H-pyran-4-yl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Nicotinamide Derivatives: Compounds with similar nicotinamide cores but different substituents.

Chlorophenyl Derivatives: Compounds featuring chlorophenyl groups with varying functional groups.

Tetrahydro-2H-pyran Derivatives: Molecules containing the tetrahydro-2H-pyran moiety with different substituents.

Uniqueness

Methyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)-2-(4-chlorophenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Methyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)-2-(4-chlorophenyl)acetate, identified by its CAS number 1903570-15-9, is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant case studies highlighting its pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 397.8 g/mol. The structure includes a chlorinated nicotinamide derivative and a tetrahydro-pyran moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆ClN₃O₅ |

| Molecular Weight | 397.8 g/mol |

| CAS Number | 1903570-15-9 |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the tetrahydro-pyran group enhances solubility and bioavailability, which is crucial for its pharmacological efficacy.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The chlorinated phenyl group may enhance its interaction with bacterial cell membranes, leading to increased permeability and cell lysis.

- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by chronic inflammation.

- Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways, which are critical for programmed cell death.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties against Staphylococcus aureus.

- Methodology : Disk diffusion method was employed.

- Results : The compound showed significant inhibition zones compared to control groups, indicating strong antimicrobial activity.

-

Anti-inflammatory Study :

- Objective : To investigate the effect on cytokine release in macrophages.

- Methodology : Macrophages were treated with varying concentrations of the compound.

- Results : A dose-dependent reduction in TNF-alpha levels was observed, supporting its anti-inflammatory potential.

-

Anticancer Research :

- Objective : To assess cytotoxicity against breast cancer cell lines (MCF-7).

- Methodology : MTT assay was performed to measure cell viability.

- Results : The compound exhibited a significant reduction in cell viability at higher concentrations, indicating potential as an anticancer agent.

Q & A

Q. Key Parameters :

- Temperature control (<0°C for sensitive steps like LAH reductions) .

- Solvent selection (e.g., THF for Grignard-like reactions, DMF for polar intermediates) .

Basic Question: What analytical techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., distinguishing tetrahydro-2H-pyran oxygen linkage vs. ethers) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., ESI+ mode for [M+H]+ ion matching theoretical m/z) .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., dihedral angles between pyran and chlorophenyl groups) .

- HPLC-PDA : Assess purity (>99% for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Question: How can researchers troubleshoot low yields or impurities during the final coupling step?

Methodological Answer:

Common issues and solutions:

- Byproduct Formation : Use scavengers (e.g., polymer-bound isocyanate to trap unreacted amines) .

- Incomplete Activation : Optimize coupling agents (e.g., switch from EDCI to HATU for sterically hindered substrates) .

- Solvent Compatibility : Replace polar aprotic solvents (DMF) with dichloromethane for moisture-sensitive steps .

- Reaction Monitoring : Real-time FTIR to track carbonyl disappearance (amide bond formation) .

Advanced Question: What experimental designs are recommended for evaluating this compound’s biological activity (e.g., antimicrobial, anticancer)?

Methodological Answer:

- Antimicrobial Assays :

- Anticancer Screening :

- Cell Viability Assays : MTT or resazurin-based protocols (IC50 calculation) across cancer cell lines (e.g., MCF-7, A549) .

- Apoptosis Markers : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .

- Control Strategies : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%) .

Advanced Question: How can environmental stability and degradation pathways of this compound be studied?

Methodological Answer:

- Hydrolytic Degradation : Incubate in buffers (pH 3–9) at 25–50°C; monitor via LC-MS for hydrolysis products (e.g., cleavage of ester or amide bonds) .

- Photolytic Studies : Use UV chambers (λ = 254–365 nm) to simulate sunlight exposure; identify radicals via EPR spectroscopy .

- Biotic Transformation : Soil/water microcosms with microbial consortia; quantify metabolites via GC-MS .

- QSPR Models : Predict environmental persistence using software (e.g., EPI Suite) based on logP and half-life data .

Advanced Question: How can contradictions in structure-activity relationship (SAR) data be resolved?

Methodological Answer:

- Crystallographic Analysis : Resolve 3D conformations (e.g., intramolecular H-bonding between pyran oxygen and amide NH) to explain bioactivity variations .

- Computational Modeling :

- Docking Studies : Simulate binding to target proteins (e.g., bacterial topoisomerase IV) using AutoDock Vina .

- MD Simulations : Assess dynamic interactions (e.g., π-π stacking with chlorophenyl groups) over 100-ns trajectories .

- Bioisosteric Replacement : Test analogs (e.g., replacing tetrahydro-2H-pyran with piperidine) to isolate steric vs. electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.